molecular formula C9H16N2O2 B1603846 tert-butyl N-(2-cyanoethyl)-N-methylcarbamate CAS No. 128304-84-7

tert-butyl N-(2-cyanoethyl)-N-methylcarbamate

Cat. No.: B1603846
CAS No.: 128304-84-7
M. Wt: 184.24 g/mol
InChI Key: KCQYOLSGKPTZIS-UHFFFAOYSA-N
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Description

Chemical Profile: tert-Butyl N-(2-cyanoethyl)-N-methylcarbamate (CAS 128304-84-7) is an organic compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . It is characterized by a tert-butyloxycarbonyl (Boc) protecting group and a terminal nitrile (cyano) functional group . Research Applications and Value: This compound serves as a versatile chemical building block in organic and medicinal chemistry. Its primary value lies in its role as a precursor in multi-step synthesis. The Boc group is a cornerstone in synthetic chemistry for protecting amine functionalities, allowing for selective reactions elsewhere in the molecule before being removed under mild acidic conditions . The presence of the N-methyl and 2-cyanoethyl substituents makes it a key intermediate for constructing more complex molecules. For instance, structurally related tert-butyl carbamate derivatives are extensively used in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds . Furthermore, compounds with similar carbamate and nitrile functionalities are investigated in advanced research areas, such as the structure-guided development of inhibitors for biologically significant targets, showcasing the utility of this chemical scaffold in drug discovery . Handling and Usage: This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct a comprehensive risk assessment and adhere to all relevant safety protocols before use.

Properties

IUPAC Name

tert-butyl N-(2-cyanoethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQYOLSGKPTZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603042
Record name tert-Butyl (2-cyanoethyl)methylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128304-84-7
Record name tert-Butyl (2-cyanoethyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-cyanoethyl)-N-methylcarbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyanoethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-cyanoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(2-cyanoethyl)-N-methylcarbamate can undergo oxidation reactions, typically involving the cyano group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the cyano group.

    Reduction: Primary amines.

    Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

Organic Synthesis

tert-butyl N-(2-cyanoethyl)-N-methylcarbamate serves as a crucial building block in organic synthesis. It is employed in the preparation of various carbamate derivatives and other organic compounds, facilitating the development of complex molecules in chemical research.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure allows for modifications that can lead to the development of new therapeutics, especially those targeting enzyme inhibition.

Biological Research

In biological contexts, this compound acts as a protecting group for amines during peptide synthesis. This functionality enables selective modifications of peptides and proteins, which is essential for studying protein interactions and functions. Moreover, its mechanism of action involves forming covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity similar to other carbamate compounds.

Industrial Applications

In industrial settings, this compound is utilized in the production of agrochemicals, polymers, and specialty chemicals. It serves as a key intermediate in various chemical processes, contributing to the formulation of pesticides and herbicides due to its reactivity and stability.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), demonstrating its potential as a therapeutic agent for conditions involving cholinergic dysregulation. The compound exhibited significant enzyme inhibition, suggesting its usefulness in developing treatments for neurodegenerative diseases.

Case Study 2: Peptide Synthesis

In peptide synthesis research, this compound was effectively used as a protecting group for amines. This application allowed researchers to selectively modify peptides without affecting other functional groups, showcasing its importance in biochemical studies.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-cyanoethyl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase and other enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-(2-cyanoethyl)-N-methylcarbamate with structurally related carbamate derivatives, highlighting key differences in substituents, molecular properties, and applications.

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Features References
This compound 128304-84-7 C₉H₁₅N₂O₂ 183.23 g/mol -N(CH₃)(CH₂CN)
-Boc group
Dual functionalization (methyl + nitrile); Boc protection enables controlled deprotection.
tert-Butyl N-(2-cyanoethyl)carbamate 2735664 (ID) C₈H₁₄N₂O₂ 170.21 g/mol -NH(CH₂CN)
-Boc group
Lacks N-methyl group, increasing nucleophilicity but reducing steric protection. Used in peptide synthesis.
tert-Butyl N-[(2S)-1-cyanobutan-2-yl]carbamate 259133-23-8 C₁₀H₁₈N₂O₂ 198.26 g/mol -NH(CH(CH₂CN)CH₂CH₃)
-Boc group
Chiral center (S-configuration) and extended alkyl chain; applicable in asymmetric synthesis.
tert-Butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate 1698773-22-6 C₁₀H₁₇NO₂S 215.31 g/mol -NH(CH₂S-C≡CH)
-Boc group
Thioether and alkyne groups; potential for click chemistry or metal coordination.
tert-Butyl N-(1-fluoropropan-2-yl)-N-methylcarbamate 2680895-41-2 C₉H₁₈FNO₂ 191.24 g/mol -N(CH₃)(CH(F)CH₃)
-Boc group
Fluorinated branch enhances metabolic stability; used in PET tracer development.
tert-Butyl N,N-diallylcarbamate 151259-38-0 C₁₁H₁₉NO₂ 197.27 g/mol -N(CH₂CH=CH₂)₂
-Boc group
Dual allyl groups enable crosslinking or polymerization; applied in polymer chemistry.

Structural and Functional Insights

Fluorinated analogs (e.g., CAS 2680895-41-2) exhibit improved lipophilicity and resistance to enzymatic degradation, making them valuable in medicinal chemistry .

Cyanide vs. Other Functional Groups: The 2-cyanoethyl group provides a nitrile functional group for further derivatization (e.g., reduction to amines or conversion to tetrazoles). In contrast, compounds like tert-butyl N,N-diallylcarbamate prioritize reactivity via allyl groups for polymerization .

Steric and Electronic Properties: Bulky substituents (e.g., tert-butyl in Boc) shield the carbamate nitrogen, while smaller groups (e.g., methyl) allow easier access for reagents. For example, tert-butyl N-(4-cyanooxan-4-yl)carbamate (CAS 1860028-25-6) incorporates a tetrahydropyran ring, introducing conformational rigidity .

Applications: The target compound’s balance of Boc protection and nitrile reactivity makes it ideal for stepwise synthesis of complex molecules. In contrast, tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate (CAS 161975-20-8) integrates a piperidine ring, expanding utility in alkaloid synthesis .

Biological Activity

Tert-butyl N-(2-cyanoethyl)-N-methylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and applications in various fields including medicinal chemistry and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula: C11_{11}H18_{18}N2_2O2_2
  • Molecular Weight: 210.27 g/mol
  • Chemical Structure: The compound features a tert-butyl group, a cyanoethyl group, and a methylcarbamate moiety, which contribute to its unique reactivity and biological properties.

This compound primarily exhibits its biological activity through its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is akin to that of other carbamate compounds known for inhibiting acetylcholinesterase (AChE) and other enzymes .

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes due to the presence of the carbamate moiety. The inhibition is particularly significant for enzymes involved in neurotransmission, which may have implications in treating neurological disorders .

Case Studies

  • Enzyme Interaction Studies:
    • A study demonstrated that this compound effectively inhibited AChE activity, showcasing its potential as a lead compound for developing treatments for conditions like Alzheimer's disease .
  • Synthesis of Pharmaceutical Intermediates:
    • The compound has been utilized in the synthesis of pharmaceutical intermediates, highlighting its role in drug development processes. Its ability to modify peptide structures has been particularly noted in biochemistry research .
  • Bioorthogonal Chemistry Applications:
    • In bioorthogonal chemistry, this compound has been explored as part of a tetrazine-cleavable linker system, demonstrating its utility in targeted drug delivery systems .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC11_{11}H18_{18}N2_2O2_2Inhibits AChE; used in drug synthesis
Tert-butyl N-(3-cyanophenyl)-N-methylcarbamateC12_{12}H18_{18}N2_2O2_2Similar enzyme inhibition profile; different substituents
Tert-butyl N-(2-chloroethyl)-N-methylcarbamateC8_{8}H16_{16}ClNO2_2Exhibits different reactivity due to chlorine substitution

This table illustrates the unique aspects of this compound compared to related compounds, particularly regarding its biological activity.

Medicinal Chemistry

The potential applications of this compound in medicinal chemistry are significant. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting neurological diseases .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating various carbamate derivatives and other organic compounds. Its reactivity patterns allow it to participate in diverse chemical transformations .

Agrochemicals

The compound is also relevant in the production of agrochemicals, where it acts as an intermediate in synthesizing pesticides and herbicides .

Q & A

Q. How can intermediates be stabilized during orthogonal protection-deprotection sequences?

  • Methodology :
  • Use low-nucleophilicity solvents (e.g., dichloromethane) to prevent unwanted side reactions. Introduce temporary protecting groups (e.g., Fmoc) for sensitive intermediates. Monitor stability via time-resolved 1H NMR^1 \text{H NMR} in D2_2O to simulate aqueous conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(2-cyanoethyl)-N-methylcarbamate
Reactant of Route 2
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tert-butyl N-(2-cyanoethyl)-N-methylcarbamate

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